molecular formula C23H23FN6O2 B2546169 3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one CAS No. 2034308-34-2

3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Cat. No. B2546169
CAS RN: 2034308-34-2
M. Wt: 434.475
InChI Key: JFRMHKNYKJZAMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the one involves multi-step processes. For instance, the synthesis of a dopamine D4 receptor imaging agent involved electrophilic fluorination of a trimethylstannyl precursor, which was obtained through a four-step synthetic approach using palladium catalysis . Similarly, a series of pyrimidinones and oxazinones were synthesized from citrazinic acid, involving condensation, cyclization, and methylation steps . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of heterocyclic rings such as pyridine, pyrimidine, and piperazine, which are crucial for their biological activity. For example, the presence of a piperazinyl ring is a common feature in the synthesis of antibacterial agents , and modifications to this structure can lead to significant changes in antibacterial properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitutions, condensations, and cyclizations. For instance, the introduction of a trimethylstannyl leaving group via palladium catalysis is a key step in the synthesis of the fluorophenyl compound . The cyclization of cyano esters to form aminoesters and subsequent aminolysis to yield aminoamide derivatives is another example of the complex reactions used to create these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorophenyl groups, for example, can affect the lipophilicity and thus the bioavailability of the compounds . The antimicrobial activity of pyrimidinones and oxazinones is also a result of their chemical properties, which allow them to interact with bacterial cells . The specific radioactivity and radiochemical purity are critical for compounds used in imaging, as demonstrated by the fluorophenyl piperazine derivative .

Case Studies

In terms of case studies, the fluorophenyl piperazine compound was evaluated for its potential to image dopamine D4 receptors, with ex vivo studies in rats showing homogeneous distribution within the brain . The pyrimidinone and oxazinone derivatives were tested for antimicrobial activity, with some showing good antibacterial and antifungal activities . Additionally, novel pyrimidinyl pyrazole derivatives exhibited potent cytotoxicity against tumor cell lines and in vivo antitumor activity .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential in antimicrobial activity. For instance, derivatives related to the core structure of this compound have shown high antimicrobial activity against various microorganism strains. This includes studies on compounds with similar piperazinyl and pyrimidinyl groups, highlighting their relevance in developing new antimicrobial agents (L. Yurttaş et al., 2016).

Antitumor and Antiproliferative Effects

Research into the antitumor and antiproliferative effects of related compounds has demonstrated significant potential. Specific derivatives have shown cytotoxicity against various tumor cell lines, indicating the compound's possible utility in cancer treatment. Notably, compounds featuring the piperazinyl and pyrimidinyl moieties have been evaluated for their in vitro and in vivo antitumor activity, showcasing promising results against human carcinoma without causing undesirable effects in animal models (H. Naito et al., 2005).

Structural and Electronic Properties

Studies focusing on the structural and electronic properties of similar compounds have shed light on their potential pharmacological applications. The crystal structures and molecular modeling of compounds with related structures have provided insights into their interactions with biological targets, offering a basis for understanding their pharmacological activities (G. Georges et al., 1989).

properties

IUPAC Name

3-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c24-18-6-4-16(5-7-18)20-13-22(31)30(15-25-20)14-23(32)29-10-8-28(9-11-29)21-12-17-2-1-3-19(17)26-27-21/h4-7,12-13,15H,1-3,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRMHKNYKJZAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C=NC(=CC4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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